molecular formula C9H16F2N2O2 B15132183 Tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate

Tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate

Cat. No.: B15132183
M. Wt: 222.23 g/mol
InChI Key: XCCNQCXPGSQACR-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate is a chemical compound offered for research and development purposes. This molecule features an azetidine ring, a four-membered saturated heterocycle that is of significant interest in drug discovery for its ability to improve the physicochemical and metabolic properties of therapeutic agents. The structure contains a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect the secondary amine of the azetidine ring, allowing for selective functionalization at other sites, such as the primary amino group . The 3-amino-3-(difluoromethyl) substitution pattern makes this compound a valuable, multifunctional scaffold. The primary amine can undergo typical reactions such as amide bond formation or reductive amination to link the azetidine core to other molecular fragments. The difluoromethyl group is a key motif in medicinal chemistry, often used as a bioisostere for carbonyl or alcohol groups, and can enhance membrane permeability and metabolic stability . As a result, this building block is particularly useful for constructing potential protease inhibitors, kinase inhibitors, and other bioactive small molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16F2N2O2

Molecular Weight

222.23 g/mol

IUPAC Name

tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate

InChI

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-4-9(12,5-13)6(10)11/h6H,4-5,12H2,1-3H3

InChI Key

XCCNQCXPGSQACR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate typically involves the following steps :

Chemical Reactions Analysis

Tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including :

Scientific Research Applications

Tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate with key analogs, highlighting substituent-driven differences:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Properties
This compound Not provided C₉H₁₆F₂N₂O₂ ~222.24 -CHF₂ Moderate lipophilicity, enhanced metabolic stability vs. -CH₂F
tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate 1785096-16-3 C₉H₁₇FN₂O₂ 204.24 -CH₂F Lower lipophilicity; susceptible to oxidative metabolism
tert-butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate 2156173-79-2 C₁₄H₁₇FN₂O₂ 266.32 -C₆H₄F (para) Aromatic π-π interactions; higher molecular weight
tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 1262411-27-7 C₉H₁₈N₂O₃ 202.25 -CH₂OH High polarity; prone to oxidation/hydrogen bonding
tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate 398489-42-4 C₉H₁₄F₃NO₃ 241.21 -CF₃, -OH Strong electron-withdrawing effects; acidic hydroxyl group

Key Findings

Lipophilicity and Stability :

  • The difluoromethyl group (-CHF₂) offers intermediate lipophilicity compared to the less lipophilic fluoromethyl (-CH₂F) and the highly lipophilic trifluoromethyl (-CF₃) groups. This balance improves membrane permeability while resisting rapid metabolic degradation .
  • In contrast, the hydroxymethyl (-CH₂OH) substituent () increases polarity, enhancing aqueous solubility but limiting blood-brain barrier penetration .

The 4-fluorophenyl group () introduces resonance effects, stabilizing charge distribution in aromatic systems .

Synthetic Accessibility :

  • Fluorinated analogs often require specialized reagents (e.g., Selectfluor® for -CHF₂ introduction). The synthesis of tert-butyl 3-[(trifluoromethyl)thio]azetidine-1-carboxylate () involves NaOH-mediated hydrolysis, suggesting similar conditions might apply for difluoromethyl derivatives .

Applications in Drug Discovery :

  • The difluoromethyl variant is advantageous in CNS drug design due to its optimal logP (~1.5–2.0), whereas the 4-fluorophenyl analog () may target extracellular proteins with aromatic binding pockets .
  • The hydroxymethyl derivative () serves as a polar intermediate for prodrugs or hydrophilic scaffolds .

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step routes starting from azetidine or piperidine precursors. For example:

Intermediate preparation : React tert-butyl azetidine-1-carboxylate with difluoromethylating agents (e.g., ClCF2_2H or BrCF2_2H) under basic conditions (e.g., NaH in DMF) .

Amino group introduction : Use reductive amination or nucleophilic substitution with ammonia equivalents.
Characterization :

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm regiochemistry and substituent placement.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC to assess purity (>95% recommended for biological assays) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Multi-nuclear NMR : ¹⁹F NMR is essential to verify the difluoromethyl group’s presence and electronic environment .
  • X-ray crystallography : For unambiguous stereochemical assignment of the azetidine ring and substituents.
  • FT-IR spectroscopy : To confirm functional groups (e.g., carbonyl stretch of the tert-butyl carbamate at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry be applied to optimize the synthesis of this compound?

  • Methodological Answer :
  • Reaction path modeling : Use density functional theory (DFT) to calculate transition states and identify energetically favorable pathways for difluoromethylation .
  • Solvent optimization : Machine learning algorithms (e.g., COSMO-RS) can predict solvent effects on reaction yields .
  • Example workflow :

Simulate intermediate stability using Gaussian or ORCA.

Validate predictions with small-scale experiments (e.g., 0.1 mmol trials) .

Q. How should researchers address discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Validate binding assays : Use orthogonal techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm target interactions .
  • Control experiments : Test for off-target effects using kinase profiling panels or proteome-wide affinity pulldowns.
  • Data normalization : Account for batch-to-batch variability in compound purity by repeating assays with independently synthesized batches .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :
  • Reactor design : Optimize heat transfer in exothermic steps (e.g., difluoromethylation) using flow chemistry to mitigate safety risks .
  • Purification : Replace column chromatography with crystallization or distillation for cost-effective scale-up.
  • Process control : Implement real-time monitoring (e.g., in-situ FT-IR) to track reaction progress and impurity formation .

Q. How does the difluoromethyl group influence the compound’s interaction with biological targets compared to trifluoromethyl analogs?

  • Methodological Answer :
  • Electronic effects : The difluoromethyl group (-CF2_2H) is less electron-withdrawing than -CF3_3, altering hydrogen-bonding and hydrophobic interactions.
  • Experimental validation :

Compare binding affinities using SPR for -CF2_2H vs. -CF3_3 derivatives.

Perform molecular dynamics simulations to analyze binding pocket compatibility .

Q. What are best practices for designing structure-activity relationship (SAR) studies on azetidine-carboxylate derivatives?

  • Methodological Answer :
  • Variable substituent strategy : Systematically modify the amino and difluoromethyl groups while keeping the azetidine core constant.
  • Biological testing : Prioritize high-throughput screening against target enzymes (e.g., proteases or kinases) and counter-screens for selectivity.
  • Data analysis : Use multivariate regression models to correlate substituent properties (e.g., Hammett σ) with activity .

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